4-Methoxybenzene-1,3-diol
Overview
Description
4-Methoxybenzene-1,3-diol, also known by its CAS Number 6100-60-3, is a chemical compound with the linear formula C7H8O3 . It has been shown to be effective against skin cancer .
Synthesis Analysis
The synthesis of 4-Methoxybenzene-1,3-diol involves a reaction with lithium hydroxide in tetrahydrofuran and water at 20℃ . The reaction is stirred at room temperature overnight, and the volatiles are removed under reduced pressure. The residue is then extracted and purified to yield the product .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzene-1,3-diol is characterized by the presence of a methoxy group and a benzenediol moiety . The existence of intermolecular homopolar dihydrogen contacts between methyl groups of methoxy substituents, manifested as C–H…H–C interactions, is a fascinating characteristic of the analyzed structure .Chemical Reactions Analysis
4-Methoxybenzene-1,3-diol undergoes electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
4-Methoxybenzene-1,3-diol is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions . Its molecular weight is 140.14 g/mol .Scientific Research Applications
Electrochemical Reduction Applications
- McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a derivative of methoxybenzene, highlighting its potential in understanding and processing environmental pollutants McGuire & Peters, 2016.
Kinetics and Synthesis
- Wang et al. (2010) explored the kinetics of reactions involving methoxybenzene derivatives, providing insights into chemical synthesis processes Wang et al., 2010.
Conversion in Alkaline Solutions
- Alén (1991) studied the conversion of methoxybenzene compounds in aqueous alkaline solutions, contributing to the development of processes for liquid fuel production from pulping liquors Alén, 1991.
Atmospheric Chemistry Studies
- Sun et al. (2016) examined the gas-phase reaction of methoxybenzene with ozone, providing data relevant to environmental chemistry and pollution studies Sun et al., 2016.
Catalytic Reduction
- McGuire et al. (2016) focused on the catalytic reduction of methoxychlor, a methoxybenzene-related compound, offering insights into environmental remediation techniques McGuire et al., 2016.
Thermochemical and Hydrogen Bond Studies
- Varfolomeev et al. (2010) investigated the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, which include methoxybenzene derivatives Varfolomeev et al., 2010.
Drug Design Applications
- Liu et al. (2012) synthesized and tested 4-methoxybenzene-1,3-isophthalamides for anti-platelet aggregation, indicating potential pharmaceutical applications Liu et al., 2012.
Photocatalytic Degradation Studies
- Ökte et al. (2001) examined the photocatalytic degradation of 1,3-dihydroxy-5-methoxybenzene, contributing to environmental chemistry and pollution control research Ökte et al., 2001.
Organometallic Chemistry
- Massacret et al. (1999) explored the palladium(0)-catalyzed synthesis of certain methoxybenzene derivatives, relevant to organometallic chemistry and synthesis Massacret et al., 1999.
Polymer Science
- Otake et al. (2017) studied the anionic polymerization of divinylbenzenes with methoxy groups, contributing to the field of polymer science and materials engineering Otake et al., 2017.
Antiviral Research
- Benencia and Courreges (2000) investigated eugenol, a derivative of methoxybenzene, for antiviral activity against herpesviruses, offering potential therapeutic applications Benencia & Courreges, 2000.
Hydrogen Bond Acceptance Studies
- Palusiak and Grabowski (2002) examined the ability of the methoxy group in methoxybenzenes to act as a proton acceptor in hydrogen bonds, relevant to physical chemistry Palusiak & Grabowski, 2002.
Safety And Hazards
The safety information for 4-Methoxybenzene-1,3-diol includes hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-methoxybenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJJASIJVRXZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209871 | |
Record name | 1,3-Benzenediol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzene-1,3-diol | |
CAS RN |
6100-60-3 | |
Record name | 1,3-Benzenediol, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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